2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that includes a nicotinic acid moiety linked to a pyrrolidinone ring substituted with a 3-chloro-2-methylphenyl group and a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.
Substitution with 3-Chloro-2-methylphenyl Group:
Thioether Linkage Formation: The thioether linkage is formed by reacting the substituted pyrrolidinone with a thiol derivative.
Attachment of Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidinone with nicotinic acid, typically using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar structural motif and are known for their biological activity.
Thiourea Derivatives: Compounds like 1-aroyl-3-(3-chloro-2-methylphenyl) thiourea hybrids have similar structural features and applications.
Uniqueness
2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-11(18)5-2-6-12(9)20-14(21)8-13(16(20)22)25-15-10(17(23)24)4-3-7-19-15/h2-7,13H,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIRTCHAYNLSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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